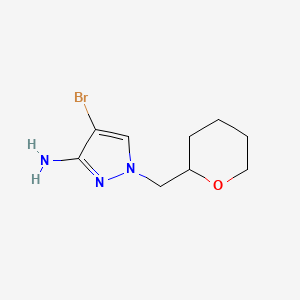

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H14BrN3O |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

4-bromo-1-(oxan-2-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)5-7-3-1-2-4-14-7/h6-7H,1-5H2,(H2,11,12) |

InChI Key |

RDGALZWJQNYFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrazole derivatives: Typically 1H-pyrazol-3-amine or its protected forms.

- Brominating agents: Selective bromination reagents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus.

- Oxan-2-ylmethyl source: Oxolane (tetrahydrofuran) derivatives or protected oxolanyl methyl halides.

- Coupling reagents and catalysts: Palladium catalysts for Suzuki coupling where applicable, or Mitsunobu reaction conditions for N-substitution.

Bromination of Pyrazole Core

Selective bromination at the 4-position of the pyrazole ring is a critical step. Literature suggests the use of:

- Tribromooxyphosphorus as an effective brominating agent for pyrazole esters, providing regioselective bromination with good yields and minimal side reactions.

- Alternative bromination methods using NBS under controlled conditions can also be employed.

Introduction of Oxan-2-ylmethyl Group at N-1 Position

The N-1 substitution with the oxan-2-ylmethyl moiety is typically achieved via:

- Mitsunobu reaction: Reacting the pyrazole amine with oxan-2-ylmethanol under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate in THF or ethyl acetate) to form the N-alkylated product.

- Alternatively, nucleophilic substitution using oxan-2-ylmethyl halides under basic conditions may be used.

Conversion to 3-Amine Functionality

The 3-position amine can be introduced or revealed by:

Typical Reaction Conditions and Catalysts

| Step | Reagents & Catalysts | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Tribromooxyphosphorus or NBS | Dichloromethane (DCM) | Room temperature | Regioselective bromination at 4-position |

| N-1 Alkylation (Mitsunobu) | Triphenylphosphine, DIAD | THF or EtOAc | Room temperature | Inert atmosphere recommended |

| Reduction / Deprotection | Sodium borohydride, HCl | Ethanol | Room temperature | For conversion to 3-amine |

| Suzuki Coupling (if applicable) | Pd(OAc)2, Triphenylphosphine, K2CO3 | THF-water or acetonitrile-water | 60-70 °C | Low Pd catalyst loading (0.5-2 mol%) preferred |

Research Findings and Process Optimization

- Catalyst loading: Recent patents emphasize reducing palladium catalyst loading to 0.6–0.8 mol% to lower cost and palladium residues in the product.

- Solvent systems: Biphasic solvent mixtures (e.g., acetonitrile-water 50:50) facilitate easier isolation of intermediates without extensive distillation.

- Purification: Crystallization by adding water or ethanol and filtration is effective for isolating intermediates and final products with high purity.

- Safety and scalability: Avoidance of hazardous reagents such as n-butyl lithium and cyanogen bromide is recommended; safer reagents and milder conditions improve scalability and environmental profile.

Summary Table: Stepwise Preparation Outline

Chemical Reactions Analysis

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-2-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogues differ in the substituents at the 1-position of the pyrazole ring, which significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Data for Selected Pyrazole-3-amine Derivatives

Impact of Substituents on Physicochemical Properties

- Steric Effects : Bulky substituents (e.g., benzyl or tetrahydropyranylmethyl) may hinder nucleophilic substitution at the 4-bromo position, whereas methyl or smaller groups allow easier functionalization .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorobenzyl in ) can activate the pyrazole ring for electrophilic reactions, while electron-donating groups (e.g., methyl in ) stabilize the amine moiety.

Biological Activity

4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom and an oxane (tetrahydrofuran) moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and therapeutic applications.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 259.15 g/mol. The structure features a pyrazole ring that contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Interactions

The compound has been studied for its interactions with various enzymes, which are critical for numerous biochemical processes. These interactions can lead to alterations in cellular functions such as signal transduction and gene expression .

2. Therapeutic Potential

Ongoing studies are exploring the therapeutic potential of this compound in treating diseases associated with enzyme dysregulation, including cancer and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrazole compounds, including this compound, may exhibit antimicrobial properties. This includes activity against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related pyrazole compounds, which provide insights into the potential effects of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines:

The mechanism of action for 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines likely involves binding to specific molecular targets such as enzymes or receptors. The presence of the bromine atom may enhance the compound's electrophilicity, facilitating interactions with nucleophilic sites in biological macromolecules .

Synthesis and Development

The synthesis of 4-Bromo-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amines typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.